(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)-spiro[1,3-benzodioxole-2,3'-pyrrolidine]-1'-ylmethanone
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Overview
Description
(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)-spiro[1,3-benzodioxole-2,3’-pyrrolidine]-1’-ylmethanone is a complex organic compound with a unique structure that combines elements of naphthalene, benzodioxole, and pyrrolidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)-spiro[1,3-benzodioxole-2,3’-pyrrolidine]-1’-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene derivative, followed by the formation of the benzodioxole ring, and finally, the spiro-pyrrolidine structure is introduced. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reactions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)-spiro[1,3-benzodioxole-2,3’-pyrrolidine]-1’-ylmethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)-spiro[1,3-benzodioxole-2,3’-pyrrolidine]-1’-ylmethanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used to study the interactions between small molecules and biological macromolecules.
Medicine: It has potential therapeutic applications due to its unique structure and reactivity.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which (3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)-spiro[1,3-benzodioxole-2,3’-pyrrolidine]-1’-ylmethanone exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)-spiro[1,3-benzodioxole-2,3’-pyrrolidine]-1’-ylmethanone include:
- (3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)-spiro[1,3-benzodioxole-2,3’-pyrrolidine]-1’-ylmethanol
- (3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)-spiro[1,3-benzodioxole-2,3’-pyrrolidine]-1’-ylmethane
Uniqueness
What sets (3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)-spiro[1,3-benzodioxole-2,3’-pyrrolidine]-1’-ylmethanone apart from similar compounds is its specific combination of functional groups and ring structures. This unique arrangement gives it distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
(3-hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)-spiro[1,3-benzodioxole-2,3'-pyrrolidine]-1'-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c23-17-12-15-6-2-1-5-14(15)11-16(17)20(24)22-10-9-21(13-22)25-18-7-3-4-8-19(18)26-21/h3-4,7-8,11-12,23H,1-2,5-6,9-10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKWVGJSOWSIDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC(=C(C=C2C1)C(=O)N3CCC4(C3)OC5=CC=CC=C5O4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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